molecular formula C24H18BrFO4 B15036742 Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B15036742
M. Wt: 469.3 g/mol
InChI Key: ZOUMWTUUHQTHRT-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran class This compound is characterized by its unique structure, which includes a bromine atom, a fluorophenyl group, and a benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving phenol derivatives and acyl chlorides under acidic conditions.

    Etherification: The fluorophenyl group is introduced via an etherification reaction, where the benzofuran derivative is reacted with 2-fluorobenzyl alcohol in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding quinones or reduction reactions to form dihydro derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted benzofuran derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Hydrolysis: Formation of carboxylic acids.

Scientific Research Applications

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and other bioactive compounds.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in inflammatory and cancer pathways.

    Pathways Involved: The compound may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-5-[(2-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 6-bromo-5-[(2-furoyloxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate is unique due to the presence of both bromine and fluorophenyl groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C24H18BrFO4

Molecular Weight

469.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[(2-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H18BrFO4/c1-2-28-24(27)22-17-12-21(29-14-16-10-6-7-11-19(16)26)18(25)13-20(17)30-23(22)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3

InChI Key

ZOUMWTUUHQTHRT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=CC=CC=C3F)Br)C4=CC=CC=C4

Origin of Product

United States

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